molecular formula C12F26 B12649514 Perfluoro-2,9-dimethyldecane CAS No. 103188-55-2

Perfluoro-2,9-dimethyldecane

Cat. No.: B12649514
CAS No.: 103188-55-2
M. Wt: 638.09 g/mol
InChI Key: QXTVEUMPQVYRDN-UHFFFAOYSA-N
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Description

Perfluoro-2,9-dimethyldecane is a perfluorinated compound, meaning all hydrogen atoms in its structure are replaced by fluorine atoms. This gives the compound unique properties such as high thermal and chemical stability, making it resistant to degradation. Perfluorinated compounds are widely used in various industrial applications due to their non-stick, water-repellent, and low-friction characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluoro-2,9-dimethyldecane can be synthesized through the reaction of perfluoroadipic acid difluoroanhydride with hexafluoropropylene in a solvent at elevated temperatures . This method involves the use of highly reactive fluorinated intermediates and requires careful control of reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of perfluorinated compounds often involves the electrochemical fluorination process, where organic compounds are subjected to electrolysis in the presence of hydrogen fluoride. This method allows for the large-scale production of perfluorinated compounds with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Perfluoro-2,9-dimethyldecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include fluoride ions, strong oxidizing agents, and reducing agents. Reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, defluorination reactions can produce fluorinated dienes and cyclobutenes .

Mechanism of Action

The mechanism by which perfluoro-2,9-dimethyldecane exerts its effects is primarily related to its strong carbon-fluorine bonds, which confer high stability and resistance to degradation. This stability allows the compound to persist in the environment and potentially bioaccumulate in living organisms. The molecular targets and pathways involved in its action are still under investigation, with studies focusing on its interactions with biological molecules and potential toxicological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perfluoro-2,9-dimethyldecane is unique due to its specific molecular structure, which provides distinct physical and chemical properties compared to other perfluorinated compounds. Its high thermal and chemical stability, combined with its resistance to degradation, makes it particularly valuable in applications requiring durable and inert materials .

Properties

CAS No.

103188-55-2

Molecular Formula

C12F26

Molecular Weight

638.09 g/mol

IUPAC Name

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-icosafluoro-2,9-bis(trifluoromethyl)decane

InChI

InChI=1S/C12F26/c13-1(9(27,28)29,10(30,31)32)3(15,16)5(19,20)7(23,24)8(25,26)6(21,22)4(17,18)2(14,11(33,34)35)12(36,37)38

InChI Key

QXTVEUMPQVYRDN-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

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